molecular formula C17H15N5OS B15002142 N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B15002142
M. Wt: 337.4 g/mol
InChI Key: KMOIHHSYLKKDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. Triazolothiadiazines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde under reflux conditions in the presence of a catalytic amount of piperidine. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired triazolothiadiazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine

InChI

InChI=1S/C17H15N5OS/c1-23-14-9-7-13(8-10-14)18-15-11-24-17-20-19-16(22(17)21-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

KMOIHHSYLKKDGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2CSC3=NN=C(N3N2)C4=CC=CC=C4

Origin of Product

United States

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